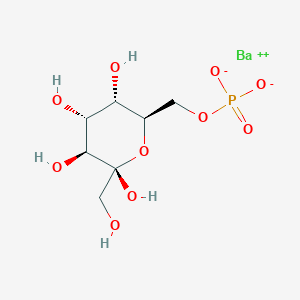
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt involves the phosphorylation of sedoheptulose. This process can be achieved through enzymatic reactions involving sedoheptulokinase, which catalyzes the transfer of a phosphate group from ATP to sedoheptulose, forming sedoheptulose-7-phosphate . The barium salt form is then obtained by reacting sedoheptulose-7-phosphate with barium chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial synthesis. Metabolically engineered strains of Corynebacterium glutamicum have been used to produce sedoheptulose from glucose. By inactivating the gene encoding 6-phosphofructokinase, the carbon flux is directed towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose . The resulting sedoheptulose is then phosphorylated and reacted with barium chloride to obtain the desired compound.
化学反应分析
Types of Reactions
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt has several scientific research applications:
作用机制
The compound exerts its effects primarily through its role in the pentose phosphate pathway. It acts as an intermediate, facilitating the transfer of carbon units between different molecules. The enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This pathway is crucial for cellular metabolism, providing reducing power and precursors for nucleotide and amino acid synthesis .
相似化合物的比较
Similar Compounds
D-Sedoheptulose-1,7-bisphosphate: Another intermediate in the pentose phosphate pathway, involved in similar metabolic processes.
D-Fructose-6-phosphate: A downstream product of the pentose phosphate pathway, playing a key role in glycolysis and gluconeogenesis.
Uniqueness
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt is unique due to its specific role in the pentose phosphate pathway and its potential therapeutic applications. Unlike other similar compounds, it has shown promise in inhibiting sugar metabolism, making it a potential candidate for treating hypoglycemia and cancer .
属性
IUPAC Name |
barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUFELXUIHDDQP-CQJQEINESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BaO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














